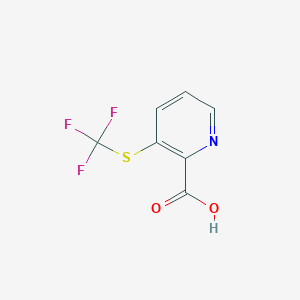

3-((Trifluoromethyl)thio)picolinic acid

Description

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKZXPXNAZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3-Bromo-2-picolinic Acid

The carboxylic acid group in 3-bromo-2-picolinic acid is often protected as a methyl ester to prevent side reactions during subsequent steps. For instance, treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester:

The protected intermediate undergoes nucleophilic trifluoromethylthiolation. Copper-mediated reactions using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) and sulfur sources (e.g., S₈) are effective:

Final hydrolysis with aqueous NaOH restores the carboxylic acid:

Key Data:

Direct Trifluoromethylthiolation of Thiol Precursors

An alternative route starts with 3-mercapto-2-picolinic acid, directly introducing the -SCF₃ group via trifluoromethylation.

Reagents and Conditions

Modern electrophilic trifluoromethylthiolation reagents, such as N-trifluoromethylthiosaccharin, enable efficient conversion under mild conditions:

Advantages:

-

Avoids protection/deprotection steps.

-

Compatible with aqueous or protic solvents.

Limitations:

-

Requires access to 3-mercapto-2-picolinic acid, which may necessitate additional synthesis.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers a versatile pathway, particularly for late-stage functionalization.

Suzuki-Miyaura Coupling

Aryl boronic esters containing the -SCF₃ group can couple with 3-halo-2-picolinic acid derivatives. For example:

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Solvent: THF or dioxane

-

Temperature: 80–100°C

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-2-picolinic acid | TMSCF₃, CuI | 60–75% | Moderate |

| Direct Trifluoromethylation | 3-Mercapto-2-picolinic acid | N-Trifluoromethylthiosaccharin | 70–85% | Low |

| Suzuki-Miyaura Coupling | 3-Iodo-2-picolinic acid | SCF₃-Bpin, Pd(PPh₃)₄ | 50–65% | High |

Challenges and Optimization Strategies

Regioselectivity

Ensuring substitution occurs exclusively at the 3-position requires directing groups or steric control. The carboxylic acid at the 2-position inherently directs electrophilic attacks to the 3- and 5-positions, but precise conditions (e.g., low temperature, bulky ligands) enhance selectivity.

Chemical Reactions Analysis

Oxidation of the Trifluoromethylthio Group

The thioether (-S-CF₃) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, critical for modulating electronic properties and bioactivity.

Mechanistic Insight :

-

Sulfoxide formation occurs via electrophilic oxygen transfer from mCPBA to the sulfur atom, generating a metastable sulfonium intermediate .

-

Sulfone synthesis employs stronger oxidants like hydrogen peroxide under acidic conditions, achieving full oxidation of the sulfur center .

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and coupling reactions, forming bioactive amides or esters.

Key Reactions:

-

Esterification :

Treatment with methanol and catalytic H₂SO₄ produces methyl esters, enhancing volatility for analytical applications.

Pyridine Ring Functionalization

The electron-deficient pyridine ring enables regioselective substitutions, guided by the directing effects of the -SCF₃ and -COOH groups.

Nucleophilic Aromatic Substitution

Chlorine or bromine substituents at the 4-position undergo displacement with ammonia or amines under copper catalysis :

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo derivative | NH₃ (aq), CuSO₄, 100°C | Autoclave, 7 bar, 2h | 4-Amino-3-((CF₃)thio)picolinic acid | 65% |

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables C-H functionalization :

python# Protocol from [4]: substrate = 3-((Trifluoromethyl)thio)picolinic acid base = TMPMgCl·LiCl (1.1 eq) electrophile = CO₂ or R-X solvent = THF, −78°C → 25°C yield = 60−90%

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Key Trend : Thioether derivatives generally outperform sulfones/sulfoxides in antibacterial assays, likely due to improved membrane permeability .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in antimicrobial and antifungal research. Its structural similarity to other picolinic acid derivatives suggests that it may exhibit significant biological efficacy against various pathogens. For instance, derivatives with sulfur functionalities have shown promising antibacterial and insecticidal properties against specific strains of bacteria and pests.

Case Study: Antimicrobial Activity

- Research Findings : Studies have indicated that compounds similar to 3-((trifluoromethyl)thio)picolinic acid demonstrate effective inhibition against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum. The incorporation of the trifluoromethyl group is believed to enhance these effects due to increased membrane permeability .

Agrochemicals

The compound's antimicrobial and insecticidal properties make it a candidate for use in agrochemicals. Its unique structure allows for interaction with various biological targets, potentially inhibiting metabolic pathways crucial for pest survival.

Applications in Agriculture

- Insecticides : The compound has been evaluated for its effectiveness against agricultural pests, with preliminary results indicating significant insecticidal activity.

- Herbicides : Similar trifluoromethyl-pyridine derivatives have been developed as herbicides, suggesting that this compound could also be explored in this area .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)picolinic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((Trifluoromethyl)thio)picolinic acid with structurally related picolinic acid derivatives, focusing on substituent effects, molecular properties, and applications:

Key Insights:

Halogenated analogs (e.g., 6-Cl-5-CF₃-picolinic acid) exhibit increased reactivity, making them suitable for cross-coupling reactions .

Biological and Industrial Applications :

- 3-Hydroxypicolinic acid is critical in analytical chemistry (MALDI-MS), whereas trifluoromethylated derivatives are explored in agrochemicals due to their stability and bioactivity .

- Aryl-substituted picolinic acids (e.g., 5-(4-MeS-Ph)-picolinic acid) are priced higher ($240–$890/g) due to complex synthesis .

Safety and Handling :

- Compounds with -CF₃ or -SCF₃ groups may require stringent handling; for example, 3-hydroxy-6-CF₃-picolinic acid carries warnings for skin/eye irritation (H315/H319) .

Biological Activity

3-((Trifluoromethyl)thio)picolinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing metabolic pathways relevant to disease processes.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic regulation, potentially impacting pathways such as gluconeogenesis and lipid metabolism .

- Receptor Binding : Interaction studies have shown that this compound exhibits binding affinity towards certain receptors, which may lead to downstream effects on cellular signaling pathways.

Antidiabetic Potential

One notable area of research involves the compound's potential as an antidiabetic agent. In vitro studies have demonstrated that derivatives of picolinic acid can activate glucokinase (GK), an enzyme crucial for glucose metabolism. The trifluoromethyl substitution appears to enhance GK activation significantly compared to other substitutions .

| Compound | GK Activation (Fold) |

|---|---|

| This compound | 2.42 |

| Unsubstituted derivative | 1.00 |

Neuroprotective Effects

Another significant aspect of its biological activity is related to neuroprotection. Similar compounds have been shown to antagonize neurotoxic effects in the central nervous system. For example, studies involving picolinic acid derivatives indicate that they can block the neurotoxic effects of metabolites like quinolinic acid without affecting their excitatory actions .

Case Studies

- In Vivo Studies : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, suggesting its potential role in neurodegenerative disease management.

- Cancer Research : Preliminary screening against various cancer cell lines has indicated that this compound may exhibit cytotoxic properties, particularly against breast cancer cells. The IC50 values obtained from these assays suggest promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.